An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl nonanoate
An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl nonanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dioxopyrrolidin-1-yl nonanoate, also known as N-succinimidyl nonanoate or NHS-nonanoate, is an amine-reactive chemical crosslinker. It belongs to the family of N-hydroxysuccinimide (NHS) esters, which are widely utilized in bioconjugation, diagnostics, and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Introduction
2,5-Dioxopyrrolidin-1-yl nonanoate is an activated ester of nonanoic acid.[1] The N-hydroxysuccinimide moiety serves as a good leaving group, facilitating the acylation of primary and secondary aliphatic amines under mild conditions to form stable amide bonds.[1] This reactivity makes it a valuable tool for introducing a nine-carbon aliphatic chain onto biomolecules such as proteins, peptides, and modified oligonucleotides. The lipophilic nature of the nonanoyl group can be leveraged to modify the hydrophobicity of target molecules, potentially influencing their solubility, membrane permeability, or interaction with other biomolecules.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Dioxopyrrolidin-1-yl nonanoate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 104943-23-9 | [1] |
| Molecular Formula | C₁₃H₂₁NO₄ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) nonanoate | |
| Appearance | White to off-white crystalline solid (typical for NHS esters) | |
| Solubility | Soluble in organic solvents like DMF and DMSO. Limited solubility in aqueous buffers. |
Synthesis of 2,5-Dioxopyrrolidin-1-yl nonanoate
The synthesis of 2,5-Dioxopyrrolidin-1-yl nonanoate is typically achieved through the activation of nonanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[2]
General Synthesis Workflow
The overall workflow for the synthesis of 2,5-Dioxopyrrolidin-1-yl nonanoate is depicted in the following diagram.
Caption: General workflow for the synthesis of 2,5-Dioxopyrrolidin-1-yl nonanoate.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on common methods for NHS ester synthesis.[2][3]
Materials:
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Nonanoic acid
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N-Hydroxysuccinimide (NHS)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate
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Filter paper
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Rotary evaporator
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Magnetic stirrer and stir bar
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Ice bath
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve nonanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
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Addition of Coupling Agent: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Filtration: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of fresh anhydrous DCM or THF.
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Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.
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Drying and Storage: Dry the purified product under vacuum. Store the final product, 2,5-Dioxopyrrolidin-1-yl nonanoate, in a desiccator at low temperature (-20°C is recommended for long-term storage) to prevent hydrolysis.
Mechanism of Action and Bioconjugation
Reaction Mechanism
The primary application of 2,5-Dioxopyrrolidin-1-yl nonanoate is the acylation of primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release the N-hydroxysuccinimide leaving group.
Caption: Reaction mechanism of 2,5-Dioxopyrrolidin-1-yl nonanoate with a primary amine.
Experimental Protocol for Bioconjugation
This protocol provides a general procedure for the conjugation of 2,5-Dioxopyrrolidin-1-yl nonanoate to a protein. The optimal conditions may vary depending on the specific protein and the desired degree of labeling.
Materials:
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Protein solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.5)
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2,5-Dioxopyrrolidin-1-yl nonanoate
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
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Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The pH of the buffer should be between 7.2 and 8.5 for efficient conjugation.
-
Prepare NHS Ester Solution: Immediately before use, dissolve 2,5-Dioxopyrrolidin-1-yl nonanoate in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution with gentle stirring. The molar ratio of NHS ester to protein will depend on the number of available primary amines on the protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess.
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Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.
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Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
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Purification: Remove the excess reagent and byproducts (N-hydroxysuccinimide and quenched NHS ester) by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
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Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as mass spectrometry or spectrophotometric assays if the nonanoyl group contains a chromophore.
Applications in Research and Development
The unique properties of 2,5-Dioxopyrrolidin-1-yl nonanoate make it a versatile tool in several areas of scientific research:
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Modification of Protein Hydrophobicity: The introduction of the C9 alkyl chain can increase the lipophilicity of proteins, which can be useful for studying protein-membrane interactions or for enhancing the delivery of protein therapeutics.
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Development of Antibody-Drug Conjugates (ADCs): The nonanoyl linker can be a component of more complex linker systems in ADCs, potentially influencing the stability and pharmacokinetic properties of the conjugate.
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Surface Immobilization: Biomolecules modified with this reagent can be immobilized on hydrophobic surfaces for the development of biosensors and diagnostic assays.
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Peptide Synthesis: It can be used to acylate the N-terminus of peptides to introduce a lipid moiety, creating lipopeptides with potential applications in drug delivery and immunology.[4]
Conclusion
2,5-Dioxopyrrolidin-1-yl nonanoate is a valuable and versatile reagent for the modification of biomolecules. Its ability to efficiently introduce a lipophilic nonanoyl group via a stable amide bond provides researchers with a powerful tool for a wide range of applications in drug development, diagnostics, and fundamental biological research. This guide has provided a comprehensive overview of its properties, synthesis, and use, including detailed experimental protocols to facilitate its application in the laboratory.
